Cas no 51532-31-1 ((R)-4-Methyl-3-heptanone)

(R)-4-Methyl-3-heptanone 化学的及び物理的性質
名前と識別子
-
- (R)-4-Methyl-3-heptanone
- 3-methyl-3-heptanone
- 4-methyl-3-hepatanone
- 4-Methyl-3-heptanone
- 4-Methyl-heptan-3-on
- 4-methyl-heptan-3-one
- 4-methylheptan-3-one
- rac-4-methyl-3-heptanone
- 4R-Methylheptan-3-one
- 51532-31-1
- LMFA12000091
- CHEBI:195859
- (4R)-4-methylheptan-3-one
- (r)-4-methyl-3-heptanone
-
- インチ: InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3
- InChIKey: MVLRILUUXLBENA-UHFFFAOYSA-N
- ほほえんだ: CCCC(C)C(=O)CC
計算された属性
- せいみつぶんしりょう: 128.120115130Da
- どういたいしつりょう: 128.120115130Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 86.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 17.1Ų
(R)-4-Methyl-3-heptanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M368555-1g |
(R)-4-Methyl-3-heptanone |
51532-31-1 | 1g |
$ 1800.00 | 2023-09-06 | ||
TRC | M368555-50mg |
(R)-4-Methyl-3-heptanone |
51532-31-1 | 50mg |
$155.00 | 2023-05-17 | ||
TRC | M368555-250mg |
(R)-4-Methyl-3-heptanone |
51532-31-1 | 250mg |
$620.00 | 2023-05-17 | ||
TRC | M368555-500mg |
(R)-4-Methyl-3-heptanone |
51532-31-1 | 500mg |
$1194.00 | 2023-05-17 |
(R)-4-Methyl-3-heptanone 関連文献
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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(R)-4-Methyl-3-heptanoneに関する追加情報
(R)-4-Methyl-3-heptanone (CAS No. 51532-31-1): A Comprehensive Overview in Modern Chemical Research
(R)-4-Methyl-3-heptanone, identified by its Chemical Abstracts Service (CAS) number 51532-31-1, is a chiral ketone with significant applications in the fields of organic synthesis, pharmaceutical chemistry, and material science. This compound, characterized by its specific stereoisomerism, has garnered attention due to its versatile role as an intermediate in the synthesis of various biologically active molecules. The unique structural and electronic properties of (R)-4-Methyl-3-heptanone make it a valuable building block for researchers exploring novel chemical pathways and functional materials.
The molecular structure of (R)-4-Methyl-3-heptanone consists of a seven-carbon chain with a ketone functional group at the third carbon and a methyl group at the fourth carbon. The presence of the stereogenic center at the third carbon results in two enantiomers: the (R) and (S) forms. In recent years, advancements in asymmetric synthesis have enabled more efficient and selective production of enantiomerically pure compounds, making (R)-4-Methyl-3-heptanone a subject of extensive study in catalytic chemistry and chiral resolution techniques.
One of the most compelling aspects of (R)-4-Methyl-3-heptanone is its utility in pharmaceutical research. Ketones are widely recognized for their role as pharmacophores in drug design, contributing to the development of molecules with enhanced binding affinity and metabolic stability. Researchers have leveraged (R)-4-Methyl-3-heptanone as a precursor in synthesizing novel therapeutic agents targeting various biological pathways. For instance, studies have demonstrated its potential in constructing complex heterocyclic frameworks that exhibit significant pharmacological activity. The enantiopure nature of (R)-4-Methyl-3-heptanone is particularly crucial in these applications, as even minor stereochemical deviations can drastically alter the biological efficacy and safety profiles of drug candidates.
Recent breakthroughs in computational chemistry have further illuminated the synthetic potential of (R)-4-Methyl-3-heptanone. Molecular modeling techniques have been employed to predict optimal reaction conditions for its transformation into more complex structures, thereby streamlining drug discovery processes. These computational approaches have not only accelerated the design phase but also provided insights into the mechanistic aspects of ketone-based reactions. Such advancements underscore the importance of interdisciplinary collaboration between experimental chemists and computational scientists in harnessing the full potential of compounds like (R)-4-Methyl-3-heptanone.
In material science, (R)-4-Methyl-3-heptanone has been explored for its role as a precursor in polymer synthesis. Ketones can undergo polymerization reactions to form high-performance materials with tailored properties. Researchers have investigated its incorporation into polymeric matrices to enhance thermal stability and mechanical strength. These modifications are particularly relevant for applications in aerospace, automotive, and electronics industries, where materials must withstand extreme conditions. The chiral nature of (R)-4-Methyl-3-heptanone also opens avenues for creating optically active polymers, which could find use in specialized optical devices and sensors.
The environmental impact of synthesizing and utilizing (R)-4-Methyl-3-heptanone has also been a focus of recent research. Green chemistry principles have guided efforts to develop more sustainable synthetic routes that minimize waste and energy consumption. Catalytic processes employing transition metals have been particularly effective in achieving high yields while reducing hazardous byproducts. Such innovations align with global efforts to promote eco-friendly chemical manufacturing practices. Additionally, biocatalytic methods using enzymes have been explored as alternative routes to produce enantiomerically pure (R)-4-Methyl-3-heptanone, further reducing reliance on traditional synthetic strategies.
The role of (R)-4-Methyl-3-heptanone in agrochemical research is another emerging area of interest. Ketones are known to serve as intermediates in the synthesis of pesticides and herbicides, which are essential for modern agriculture. By incorporating (R)-4-Methyl-3-heptanone into these formulations, researchers aim to develop compounds with improved efficacy against pests while maintaining environmental safety. This dual focus on productivity and sustainability reflects broader trends in agrochemical innovation, where novel molecules must balance agricultural benefits with ecological considerations.
Future directions for research on (R)-4-Methyl-3-heptanone include exploring its applications in nanotechnology and drug delivery systems. The unique physicochemical properties of this compound make it a promising candidate for designing novel nanocarriers that can enhance drug solubility and target specificity. Additionally, its chiral nature could be exploited to develop enantioselective catalysts for industrial processes, further expanding its utility across multiple sectors.
In conclusion, (R)-4-Methyl-3-heptanone (CAS No. 51532-31-1) represents a multifaceted compound with broad applications spanning pharmaceuticals, materials science, environmental chemistry, and agriculture. Its versatility as a synthetic intermediate is complemented by ongoing advancements in catalytic methods and computational modeling, which continue to unlock new possibilities for its use. As research progresses, it is anticipated that (R)-4-Methyl-3-heptanone will play an increasingly pivotal role in addressing complex challenges across scientific disciplines.
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